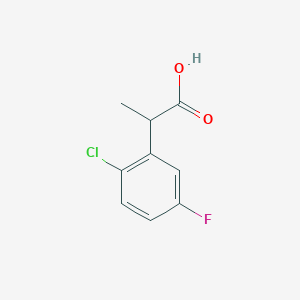
2-(2-Chloro-5-fluorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-5-fluorophenyl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring, which is attached to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction typically employs boronic acid derivatives and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Chloro-5-fluorophenyl)propanoic acid may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of appropriate solvents and catalysts.
化学反応の分析
Types of Reactions
2-(2-Chloro-5-fluorophenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-(2-Chloro-5-fluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which 2-(2-Chloro-5-fluorophenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The propanoic acid moiety can also play a role in the compound’s overall pharmacokinetic properties.
類似化合物との比較
Similar Compounds
- 2-(2-Chlorophenyl)propanoic acid
- 2-(2-Fluorophenyl)propanoic acid
- 2-(2-Bromophenyl)propanoic acid
Uniqueness
2-(2-Chloro-5-fluorophenyl)propanoic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination can result in distinct chemical and biological properties compared to compounds with only one substituent. The dual substituents can enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in various synthetic and research applications.
特性
分子式 |
C9H8ClFO2 |
|---|---|
分子量 |
202.61 g/mol |
IUPAC名 |
2-(2-chloro-5-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8ClFO2/c1-5(9(12)13)7-4-6(11)2-3-8(7)10/h2-5H,1H3,(H,12,13) |
InChIキー |
DCCDOIZDRGDZBC-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=CC(=C1)F)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





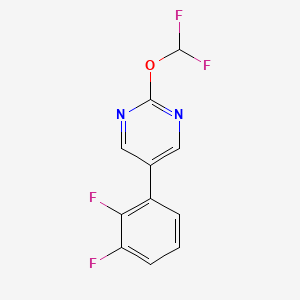
![Racemic-(3S,3aS,6aR)-tert-butyl 3-hydroxyhexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B15242093.png)

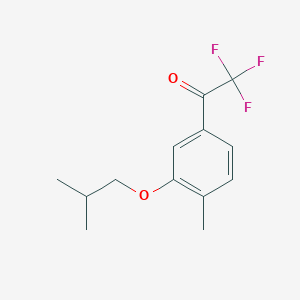
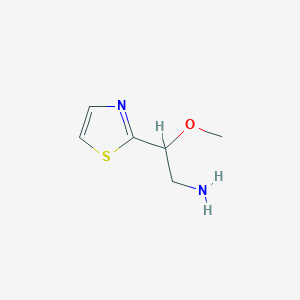
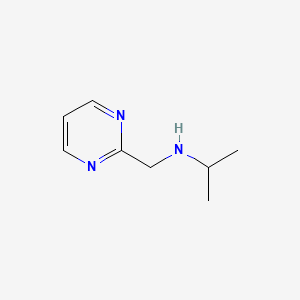
![1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]propan-1-one](/img/structure/B15242131.png)
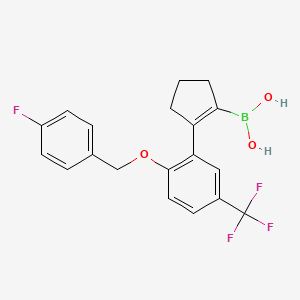

![4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline](/img/structure/B15242152.png)

